6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride
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Overview
Description
6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride is a chemical compound with the molecular formula C12H13FN2·HCl It is a derivative of carbazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one.
Reduction: The ketone group in the starting material is reduced to an amine group using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines or further reduced products.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one: A precursor in the synthesis of the amine hydrochloride.
Carbazole: The parent compound, which lacks the fluorine and amine groups.
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine: A similar compound with a chlorine atom instead of fluorine.
Uniqueness
6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride is unique due to the presence of both the fluorine atom and the amine group. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
CAS No. |
2648961-14-0 |
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Molecular Formula |
C12H14ClFN2 |
Molecular Weight |
240.70 g/mol |
IUPAC Name |
6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine;hydrochloride |
InChI |
InChI=1S/C12H13FN2.ClH/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11;/h4-6,10,15H,1-3,14H2;1H |
InChI Key |
LSGGRGVOFCEGTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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